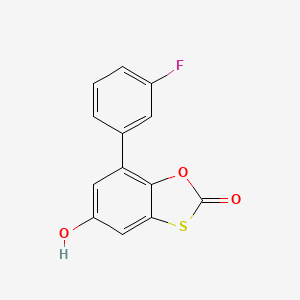

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" is a chemical compound belonging to the class of benzoxathioles. Benzoxathioles and their derivatives are known for their diverse biological activities and applications in chemical synthesis. They serve as key intermediates in the preparation of various biologically active compounds and have been explored for their potential in different fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzoxathiole derivatives, including compounds similar to "7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one," involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-hydroxy-1,3-benzoxathiole, a related compound, is achieved through strategic reaction sequences that provide access to a variety of derivatives (Degani, Dolci, & Fochi, 1980).

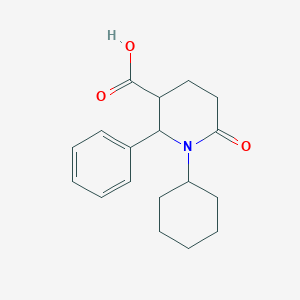

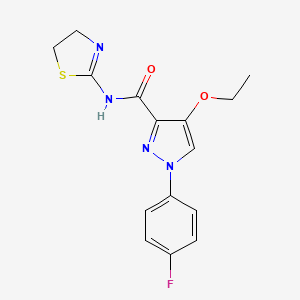

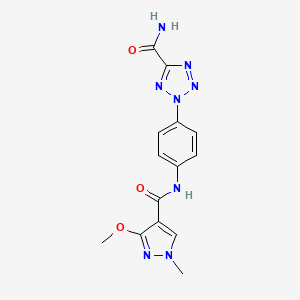

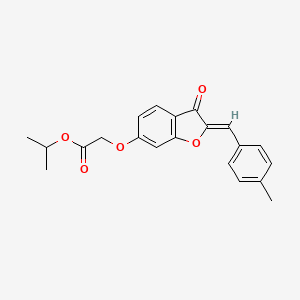

Molecular Structure Analysis

The molecular structure of benzoxathiole derivatives is characterized by X-ray crystallography, revealing detailed insights into their conformation and intermolecular interactions. These studies show how subtle changes in molecular structure can significantly affect the compound's physical and chemical properties, as well as its biological activity (Pinto et al., 1999).

Wissenschaftliche Forschungsanwendungen

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, including compounds similar to 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, have been studied for their exceptional properties and wide applications in various fields. Initially described over 50 years ago, recent investigations into benzoxaboroles have highlighted their potential due to biological activity and clinical trials. These compounds serve as building blocks in organic synthesis, display biological activity, and can act as molecular receptors for sugars and glycoconjugates. The versatility of benzoxaboroles suggests a promising avenue for the development of new therapeutic agents, including antimicrobial and anti-inflammatory drugs (Adamczyk-Woźniak et al., 2009).

Benzoxaborole Compounds for Therapeutic Uses

The use of the benzoxaborole moiety, closely related to the structure of 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, has led to the discovery of new classes of therapeutic agents. Over the last decade, benzoxaborole derivatives have been identified for their broad spectrum of applications in medicinal chemistry. These compounds have been utilized in the design of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Notably, two benzoxaborole derivatives are already clinically used for onychomycosis and atopic dermatitis treatment, with several others in various clinical trial phases. This demonstrates the significant potential of benzoxaboroles in pharmaceutical development and their role in addressing various pathogenic and inflammatory conditions (Nocentini et al., 2018).

Antioxidant Properties of Hydroxycinnamic Acids

The study of hydroxycinnamic acids (HCAs), compounds structurally similar to 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, reveals significant biological properties, including antioxidant activities. Research focused on structure-activity relationships (SARs) of HCAs has aimed to generate potent antioxidant molecules. The presence of unsaturated bonds and specific modifications to the aromatic ring and carboxylic function significantly impacts their antioxidant activity. These studies highlight the potential of optimizing the structure of molecules like 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one for enhanced biological activity, potentially useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMOVTYSOVDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)

![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)